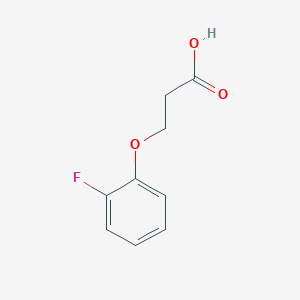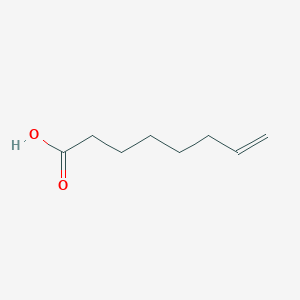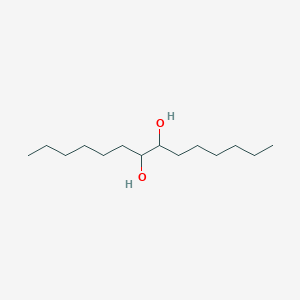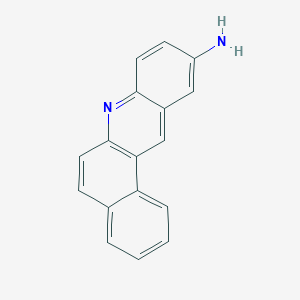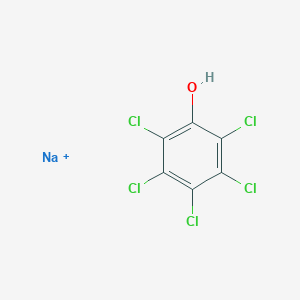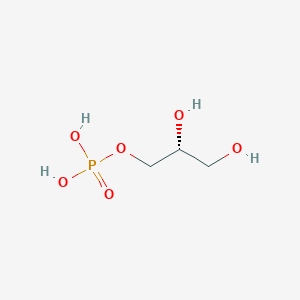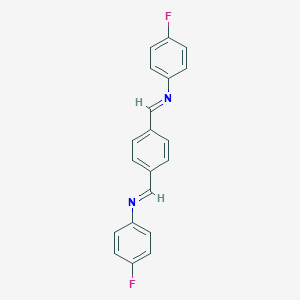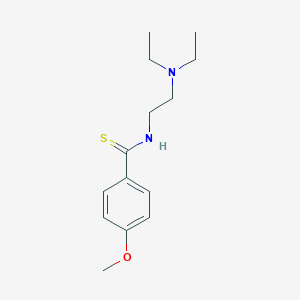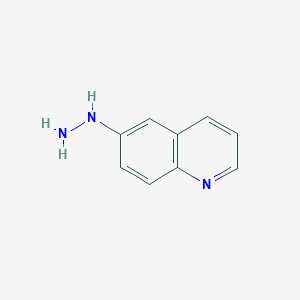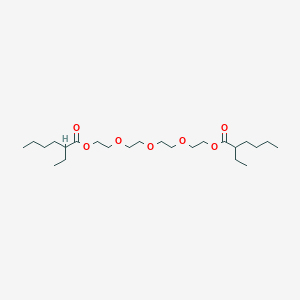
1,1-ジメチルシロラン
説明
1,1-Dimethyl-1-silacyclopentane (DMSP) is a silicon-containing cyclic hydrocarbon that is widely used in a variety of scientific and industrial applications. It is a versatile compound with a wide range of properties, including low volatility, low toxicity, and high thermal stability. DMSP is used in a variety of applications, including as a reagent in organic synthesis, as a fuel additive, and as a catalyst in the petrochemical industry. DMSP is also used in the synthesis of polymers and as a surfactant. In addition, DMSP has been studied for its potential application in biomedical research, as it has been found to exhibit a range of biochemical and physiological effects.
科学的研究の応用
表面官能化とグラフトコポリマー
シロキサンは、1,1-ジメチルシロランなどの適応可能な種であり、さまざまな表面の官能化や、ポリマーおよびハイブリッド有機無機システムの構成ブロックとして幅広く応用されています . それらはシロキサンまたはポリシロキサンセグメントを有するグラフトコポリマーの合成に使用されます .
電気触媒における材料革新
深共晶溶媒(DES)は、その環境に優しく、安全で、費用対効果の高い性質で知られており、材料革新のための幅広い機会を含む、無数の利点をもたらします . 1,1-ジメチルシロランなどのシロキサンは、電気触媒における反応媒体として使用できます .
3. ポリマーと高度な3Dオリゴマーの合成 シロキサン中のSi-O結合は、無機種と有機種を結び付ける、さまざまな材料や分子に見られる非常に用途の広い化学結合です . また、ポリマーや高度な3Dオリゴマーの構成ブロックとしても役立ちます .
さまざまな表面の改質
シロキサンは、さまざまな表面の改質に利用されてきました . それらはこれらの表面に、疎水性が増加するなどのさまざまな特性を付与します .
コポリマーの合成
ある研究では、ポリジメチルシロキサンのコポリマーが、ポリイミド、カルボキシエステル、ヒドロキシエチレンオキシド、ポリスチレンによる分解、ブロックコポリマーによる架橋、リン系、ゼラチン系、ポリウレタンに基づいて徹底的に研究されました . これらは、あらゆる種類の産業世界で、現代の製造目的で使用できます <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0
特性
IUPAC Name |
1,1-dimethylsilolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Si/c1-7(2)5-3-4-6-7/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQBKCRYCZJUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147942 | |
| Record name | 1,1-Dimethyl-1-silacyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-54-4 | |
| Record name | 1,1-Dimethyl-1-silacyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethyl-1-silacyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 1,1-Dimethyl-1-silacyclopentane and what spectroscopic data is available?
A1: 1,1-Dimethyl-1-silacyclopentane consists of a five-membered ring containing one silicon atom and four carbon atoms. Two methyl groups are bonded to the silicon atom. Spectroscopic studies, including infrared and Raman spectroscopy, reveal that the molecule adopts a twisted ring conformation with C2 symmetry. [] The two low-frequency bending modes, attributed to radial motion and puckering motion, were observed at 260 cm−1 and 63 cm−1, respectively. []
Q2: Can 1,1-Dimethyl-1-silacyclopentane undergo ring expansion reactions?
A2: Yes, studies on the dissociative ionization of methyl-substituted monosilacyclobutanes, including 1,1-Dimethyl-1-silacyclobutane, have shown that ring expansion can occur. Specifically, mass spectrometry data suggests that the molecular ion of 1,1,3-trimethyl-1-silacyclobutane undergoes rearrangement to form the 1,1-dimethyl-1-silacyclopentane cation. []
Q3: How can 1,1-Dimethyl-1-silacyclopentane be synthesized?
A3: While traditional synthetic routes exist, a novel method utilizes a trimethylsilyl group as a synthetic equivalent of a hydroxyl group. [] This approach involves the chemoselective C(sp3)-H borylation of 1,1-dimethyl-1-silacyclopentane at the methyl group on silicon. Subsequent oxidation and rearrangement steps ultimately yield 1,4-butanediol. []
Q4: What is known about the fragmentation pattern of 1,1-Dimethyl-1-silacyclopentane in mass spectrometry?
A4: Mass spectrometry studies reveal that 1,1-Dimethyl-1-silacyclopentane exhibits a distinct fragmentation pattern dominated by the elimination of ethylene (C2H4) from the parent molecular ion. [] This contrasts with the fragmentation of related compounds like 1,1,2-trimethyl-1-silacyclobutane, where the cleavage of a Si-C ring bond is favored. []
Q5: How does the presence of a silicon atom influence the photochemical behavior of cyclic alkenes?
A5: The incorporation of a silicon atom into cyclic alkene systems significantly alters their photochemical reactivity. For example, the far-UV photolysis of 1,1-dimethylsilacyclopent-2-ene in alcohols leads to the stereospecific β-cleavage of the Si-C bond, yielding alkoxy(3-butenyl)dimethylsilanes and 3-alkoxy-1,1-dimethylsilacyclopentanes. [] This behavior differs from that observed in purely carbon-based cyclic alkenes, highlighting the unique influence of the silicon atom.
Q6: Has the reactivity of 1,1-Dimethyl-1-silacyclopentane with singlet methylene (CH2) been investigated?
A6: Yes, studies have demonstrated that singlet methylene can insert into the silicon-carbon bond of 1,1-Dimethyl-1-silacyclobutane, leading to the formation of 1,1-Dimethyl-1-silacyclopentane. [] This reaction pathway suggests the possibility of utilizing singlet methylene for ring expansion reactions in silacyclobutane derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


